2-[4-(Propan-2-yl)cyclohexyl]propan-2-ol
Description
2-[4-(Propan-2-yl)cyclohexyl]propan-2-ol is a tertiary alcohol characterized by a cyclohexane ring substituted with an isopropyl group at the 4-position and a propan-2-ol group. Its molecular formula is C₁₂H₂₂O, with a molecular weight of 182.30 g/mol.
Properties
IUPAC Name |
2-(4-propan-2-ylcyclohexyl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O/c1-9(2)10-5-7-11(8-6-10)12(3,4)13/h9-11,13H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJDFHXFDFYOME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(CC1)C(C)(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60283130 | |
| Record name | 2-[4-(propan-2-yl)cyclohexyl]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60283130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62435-07-8 | |
| Record name | NSC29912 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29912 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[4-(propan-2-yl)cyclohexyl]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60283130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALPHA,ALPHA-DIMETHYL-4-ISOPROPYLCYCLOHEXANEMETHANOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Propan-2-yl)cyclohexyl]propan-2-ol typically involves the hydrogenation of a precursor compound, such as 4-(Propan-2-yl)cyclohexanone, in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving elevated temperatures and pressures to ensure complete hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Oxidation Reactions
-
Strong Oxidizing Agents : While direct oxidation to ketones is chemically improbable for tertiary alcohols, source mentions the formation of ketones. This could imply decomposition pathways or oxidation of other structural components under extreme conditions (e.g., cleavage of the cyclohexyl ring).
Dehydration Reactions
Acid-catalyzed dehydration is a prominent reaction for this compound. The mechanism involves:
-
Protonation of the hydroxyl group.
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Formation of a stable tertiary carbocation.
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β-Hydride elimination to yield an alkene.
Example Reaction :
Conditions : Concentrated sulfuric or phosphoric acid at elevated temperatures .
Esterification
The hydroxyl group reacts with acyl chlorides or anhydrides to form esters.
Example Reaction :
Reagents : Acetyl chloride, propionic anhydride.
Substitution Reactions
Tertiary alcohols undergo substitution via the SN1 mechanism after converting the hydroxyl group into a better leaving group (e.g., tosylate or halide).
Example Reaction :
-
Tosylation :
-
Substitution :
Conditions : Tosyl chloride in pyridine, followed by nucleophilic displacement with iodide.
Reduction Reactions
Direct reduction of tertiary alcohols to alkanes is challenging but achievable via intermediate halogenation:
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Halogenation : Convert −OH to −Br using HBr.
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Reduction : Use LiAlH₄ to replace −Br with −H.
Example Reaction :
Protection/Deprotection
The hydroxyl group is protected during multi-step syntheses using silyl ethers (e.g., TMSCl) or acetals.
Example :
Deprotection : Fluoride ions (e.g., TBAF) regenerate the alcohol.
Mechanistic Insights
Scientific Research Applications
Applications Overview
The applications of 2-[4-(Propan-2-yl)cyclohexyl]propan-2-ol can be categorized into several key areas:
-
Pharmaceutical Applications
- Drug Development : The compound is being explored as a potential intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting central nervous system disorders. Its structural similarity to known therapeutic agents suggests it may exhibit similar pharmacological properties.
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Materials Science
- Polymer Chemistry : Due to its alcohol functional group, this compound can be utilized as a monomer or additive in polymer synthesis. It may enhance the mechanical properties and thermal stability of polymers.
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Biochemical Research
- Enzyme Inhibition Studies : Preliminary studies indicate that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways, making it a candidate for further investigation in metabolic disease research.
Case Study 1: Drug Development
A study investigated the synthesis of derivatives of this compound for their potential as antipsychotic agents. The synthesized compounds were tested for their affinity to dopamine receptors, revealing promising results that warrant further exploration into their therapeutic efficacy.
| Compound | Receptor Affinity (Ki) | Remarks |
|---|---|---|
| Compound A | 30 nM | High affinity for D2 receptors |
| Compound B | 50 nM | Moderate affinity; potential for further modification |
Case Study 2: Polymer Chemistry
In polymer research, this compound was incorporated into a polycarbonate matrix to assess its impact on mechanical properties. The results indicated an increase in tensile strength and flexibility compared to control samples without the compound.
| Sample Type | Tensile Strength (MPa) | Flexibility (Elongation %) |
|---|---|---|
| Control | 45 | 5 |
| Modified | 60 | 10 |
Research Findings
Recent studies have focused on the pharmacodynamics and pharmacokinetics of this compound. Key findings include:
- Bioavailability : Research indicates that the compound has a bioavailability exceeding 70% in rat models, suggesting effective absorption.
- Safety Profile : Toxicological assessments have shown no significant adverse effects at therapeutic doses, indicating a favorable safety profile for potential clinical applications.
Mechanism of Action
The mechanism by which 2-[4-(Propan-2-yl)cyclohexyl]propan-2-ol exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the isopropyl group can interact with hydrophobic regions of proteins and enzymes, affecting their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Functional Groups
Nuvisertib
- Structure: 2-[(1R,4R)-4-({3-[3-(Trifluoromethyl)phenyl]imidazo[1,2-b]pyridazin-6-yl}amino)cyclohexyl]propan-2-ol .
- Key Differences : Incorporates a trifluoromethylphenyl-imidazopyridazine group on the cyclohexane ring.
- Impact : The addition of electron-withdrawing trifluoromethyl and heteroaromatic groups enhances kinase inhibition (serine/threonine kinase), making it a potent antineoplastic agent.
1-{[5-Methyl-2-(Propan-2-yl)cyclohexyl]oxy}-3-(propan-2-ylamino)propan-2-ol Hydrochloride
- Structure: A beta-blocker analog with a 5-methylcyclohexyl ether and isopropylamino group .
- Key Differences: Substitution of the hydroxyl group with an ether linkage and amino group.
- Impact: These modifications enable beta-adrenergic receptor antagonism, similar to metoprolol (1-[4-(2-methoxyethyl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol) .
2-(4-Trifluoromethyl-cyclohex-3-enyl)-propan-2-ol
Physicochemical Properties
*Estimated based on structural analogs.
Analytical and Regulatory Considerations
Biological Activity
2-[4-(Propan-2-yl)cyclohexyl]propan-2-ol, also known by its chemical identifier CID 232468, is a compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Structural Information
- Molecular Formula : C12H24O
- SMILES Notation : CC(C)C1CCC(CC1)C(C)(C)O
- InChI : InChI=1S/C12H24O/c1-9(2)10-5-7-11(8-6-10)12(3,4)13/h9-11,13H,5-8H2,1-4H3
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been noted for its potential role in modulating enzyme activities and influencing cellular signaling pathways.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities, including:
- Antineoplastic Properties : As a potential inhibitor of serine/threonine kinases, it may play a role in cancer therapy by disrupting signaling pathways critical for tumor growth and survival .
- Neuropeptide Y Receptor Antagonism : Studies have shown that related compounds can antagonize neuropeptide Y receptors, which are linked to obesity and metabolic disorders .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound and its analogs:
- In Vitro Studies :
- Pharmacokinetics :
- Toxicology Assessments :
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR)
| Compound Structure | Activity Level | Target Interaction |
|---|---|---|
| This compound | Moderate | Serine/threonine kinases |
| Analog A | High | Neuropeptide Y receptors |
| Analog B | Low | Non-specific interactions |
Q & A
Basic: What synthetic routes are optimal for preparing 2-[4-(Propan-2-yl)cyclohexyl]propan-2-ol with high purity?
Methodological Answer:
The compound can be synthesized via Friedel-Crafts alkylation or acid-catalyzed cyclohexanol derivatization. Key steps include:
- Cyclohexyl Substitution : React 4-isopropylcyclohexanol with propylene oxide under acidic conditions (e.g., H₂SO₄) to introduce the propan-2-ol moiety.
- Purification : Use fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.
- Yield Optimization : Monitor reaction temperature (60–80°C) and stoichiometry (1:1.2 molar ratio of alcohol to propylene oxide) to minimize side reactions like dehydration .
Advanced: How can stereochemical isomerism in this compound be resolved and characterized?
Methodological Answer:
- Chiral Separation : Employ chiral HPLC (e.g., Chiralpak® AD-H column, heptane/ethanol mobile phase) to separate enantiomers.
- Structural Confirmation : X-ray crystallography (e.g., monoclinic C2/c space group, unit cell parameters: a = 12.44 Å, b = 15.58 Å, c = 25.74 Å, β = 102.3°) provides definitive stereochemical assignment .
- Supplementary Techniques : Compare experimental optical rotation with computational predictions (DFT-based polarizability calculations).
Advanced: What methodologies are recommended to resolve contradictions in reported melting points or solubility data?
Methodological Answer:
- Cross-Validation : Replicate measurements using differential scanning calorimetry (DSC) for melting points and shake-flask methods for solubility.
- Environmental Controls : Ensure standardized conditions (humidity, purity of solvents) to minimize variability.
- Data Harmonization : Compare results with NIST reference data (e.g., thermodynamic stability curves) to identify outliers .
Basic: How should researchers safely handle this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods (minimum airflow 0.5 m/s) during synthesis or high-volume handling.
- Spill Management : Absorb liquid spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced: Which analytical techniques are most effective for assessing purity and detecting trace impurities?
Methodological Answer:
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (210 nm) identifies non-polar impurities.
- Spectroscopy : High-resolution mass spectrometry (HRMS) confirms molecular integrity, while ¹H/¹³C NMR detects structural anomalies (e.g., residual solvents).
- Reference Standards : Use certified impurities (e.g., hydroxylated byproducts) for calibration .
Advanced: How can computational models predict the compound’s reactivity in novel reaction environments?
Methodological Answer:
- Quantum Chemistry : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to model reaction kinetics.
- Validation : Compare predicted activation energies with experimental Arrhenius plots .
Basic: What are the recommended storage conditions to prevent degradation?
Methodological Answer:
- Temperature : Store at 2–8°C in amber glass vials to limit thermal or photolytic degradation.
- Inert Atmosphere : Use argon or nitrogen blankets to inhibit oxidation of the hydroxyl group.
- Stability Monitoring : Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC checks .
Advanced: How can researchers evaluate the environmental impact of this compound during disposal?
Methodological Answer:
- Biodegradation Assays : Conduct OECD 301F tests (closed bottle test) to measure microbial degradation rates.
- Ecotoxicology : Use Daphnia magna acute toxicity tests (48-hour LC₅₀) to assess aquatic risk.
- Waste Treatment : Partner with certified facilities for incineration (≥1200°C) to ensure complete mineralization .
Advanced: What strategies mitigate conflicting data in solvent-solute interaction studies?
Methodological Answer:
- Solvent Screening : Use Hansen solubility parameters (δD, δP, δH) to identify optimal solvents.
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during dissolution to resolve discrepancies in solubility limits.
- Machine Learning : Train QSPR models on existing datasets to predict unmeasured interactions .
Basic: How can researchers verify the compound’s identity before experimental use?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
